2,6-二苄基苯酚

描述

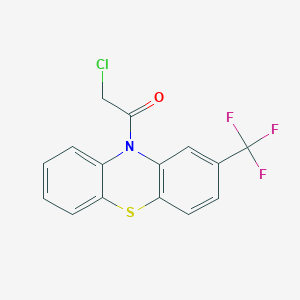

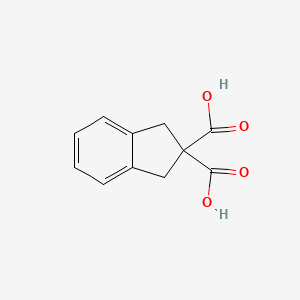

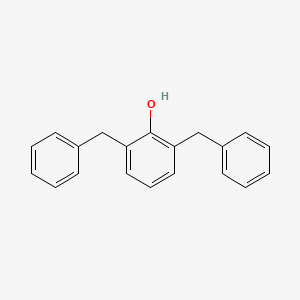

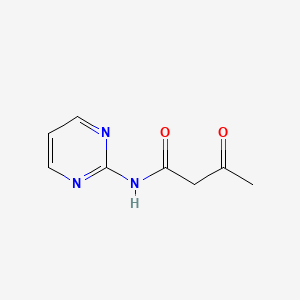

2,6-Dibenzylphenol is a chemical compound with the molecular formula C20H18O . It has a molecular weight of 274.4 g/mol . The compound is also known by other names such as 2,6-Dibenzyl-phenol and Phenol,2,6-bis (phenylmethyl)- .

Synthesis Analysis

The stoichiometric treatment of 2,6-dibenzylphenol with n-butyllithium or sodium bis(trimethylsilyl)amide in Et2O or DME affords the dimeric alkali metal phenolates . The attempted synthesis of {Na(odbp)}n by direct sodiation of HOdbp yields a small quantity of the 2-benzylphenolate .

Molecular Structure Analysis

The IUPAC name for 2,6-Dibenzylphenol is 2,6-dibenzylphenol . The InChI string is InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 . The Canonical SMILES is C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O .

Physical And Chemical Properties Analysis

2,6-Dibenzylphenol has a molecular weight of 274.4 g/mol . It has a XLogP3-AA of 5.4, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 274.135765193 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 21 .

科学研究应用

Application in Organic Luminophores

Scientific Field

Summary of the Application

2,6-Dibenzylphenol is used in the synthesis of novel organic luminophores that exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This is crucial for the advancement of delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .

Methods of Application

The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group . Thin films of poly (methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .

Results or Outcomes

While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF .

Application in Synthesis of Alkali Metal Phenolates

Scientific Field

Summary of the Application

2,6-Dibenzylphenol is used in the stoichiometric treatment with -butyllithium or sodium bis(trimethylsilyl)amide to afford the dimeric alkali metal phenolates .

Methods of Application

The reaction was carried out in EtO or DME to afford the dimeric alkali metal phenolates .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

High-Temperature Synthesis of Strontium and Barium 2,6-Dibenzylphenolates

Summary of the Application

2,6-Dibenzylphenol is used in the high-temperature synthesis of strontium and barium 2,6-dibenzylphenolates . This process is crucial for the production of these specific phenolates, which have potential applications in various areas of chemistry .

Methods of Application

The direct treatment of HOdbp (2,6-dibenzylphenol) with strontium or barium metal in the absence of solvent at high temperature provides the corresponding phenolates Sr(OdbP)(2) and Ba(OdbP)(2) . Recrystallisation of Ba(OdbP)(2) from THF gave a good yield of the crystalline dimer Ra(Odbp)(2)(THF) (.) 2THF .

Results or Outcomes

Synthesis and Structural Characterisation of Lithium and Sodium 2,6-Dibenzylphenolates

Summary of the Application

2,6-Dibenzylphenol is used in the synthesis and structural characterisation of lithium and sodium 2,6-dibenzylphenolates . This process is crucial for the production of these specific phenolates, which have potential applications in various areas of chemistry .

Methods of Application

The stoichiometric treatment of 2,6-dibenzylphenol (HOdbp) with n-butyllithium or sodium bis(trimethylsilyl)amide (the latter as a solution in THF) in Et2O or DME affords the dimeric alkali metal phenolates [{M(Odbp)(L)}2] (M = Li; L = Et2O (1), L = DME (2), M = Na; L = Et2O (5), L = DME (6) .

安全和危害

The safety data sheet for 2,6-Dibenzylphenol indicates that it causes severe skin burns and eye damage . It is toxic if swallowed or in contact with skin . In case of inhalation, the victim should be moved to fresh air and given artificial respiration . If ingested, vomiting should not be induced and a poison center or doctor should be contacted immediately .

属性

IUPAC Name |

2,6-dibenzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCSXVAAPCQAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293469 | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibenzylphenol | |

CAS RN |

47157-01-7 | |

| Record name | 47157-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)

![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)